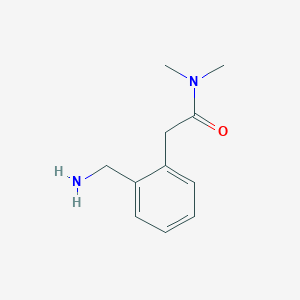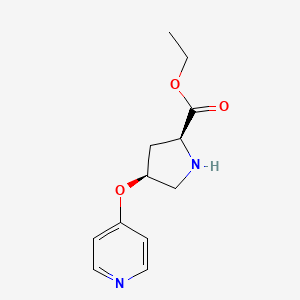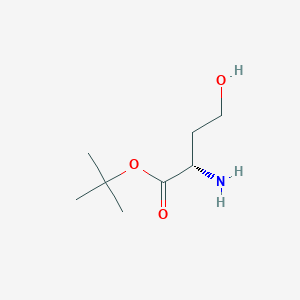![molecular formula C5H12ClN3 B13521078 ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound known for its high chemical reactivity. It is typically used as a biological labeling agent to study protein interactions, enzyme activities, and other biological processes .
Vorbereitungsmethoden
The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with ethylamine in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photo-crosslinking agent to study molecular interactions.
Biology: The compound is employed to label proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Vergleich Mit ähnlichen Verbindungen
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is unique due to its high reactivity and specificity for biological labeling. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used as a photo-crosslinking agent in biochemical research.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Utilized for immobilizing protein targets onto surfaces.
These compounds share similar photo-reactive properties but differ in their specific applications and molecular structures.
Eigenschaften
Molekularformel |
C5H12ClN3 |
|---|---|
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
ZGGNBQPSLYRQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1(N=N1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)

![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)





![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)



